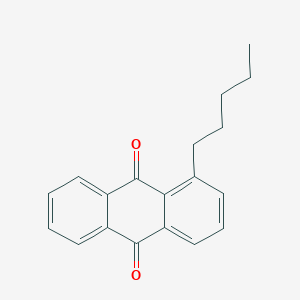












|
REACTION_CXSMILES
|
OS(O)(=O)=O.O=S(=O)=O.C([C:15]1[C:16]([C:24](=[O:31])[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18](O)=[O:19])CCCC>ClC1C(Cl)=C(Cl)C=CC=1.O>[CH2:22]([C:15]1[C:16]2[C:24](=[O:31])[C:25]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:18](=[O:19])[C:17]=2[CH:21]=[CH:22][CH:23]=1)[CH2:23][CH2:15][CH2:16][CH3:17] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
|
Name
|
amylbenzoylbenzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
447 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
amylbenzoylbenzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C=1C(=C(C(=O)O)C=CC1)C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
The addition
|
|
Type
|
CUSTOM
|
|
Details
|
in the reaction mass below 20° C
|
|
Type
|
WAIT
|
|
Details
|
held at that level for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
was next adjusted to just below 70° C
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated by decantation
|
|
Type
|
WASH
|
|
Details
|
It was washed twice with 800 ml portions of water
|
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation at 3 mm absolute pressure
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |